molecular formula C7H5F4NO B3367183 2,3,5,6-Tetrafluoro-4-methoxyaniline CAS No. 1643-71-6

2,3,5,6-Tetrafluoro-4-methoxyaniline

Cat. No.: B3367183
CAS No.: 1643-71-6
M. Wt: 195.11 g/mol
InChI Key: PTDKAQCACRZBNQ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methoxyaniline is an aniline derivative characterized by the presence of four fluorine atoms and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-methoxyaniline typically involves the nucleophilic substitution of 2,3,5,6-tetrafluoro-4-nitroanisole. The reaction is carried out under controlled conditions, often using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amino group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and hydrochloric acid are frequently used.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxyaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The methoxy group further modulates its electronic properties, making it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoroaniline: Lacks the methoxy group, making it less versatile in certain reactions.

    4-Methoxyaniline: Lacks the fluorine atoms, resulting in different reactivity and applications.

    2,3,5,6-Tetrafluoro-4-nitroaniline: Contains a nitro group instead of an amino group, leading to different chemical behavior

Uniqueness

2,3,5,6-Tetrafluoro-4-methoxyaniline is unique due to the combination of fluorine atoms and a methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDKAQCACRZBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Then, 25 g of the 2,3,5,6-tetrafluoro-4-methoxynitrobenzene was added to a dispersion of 30.3 g of tin dispersed in 230 ml of 95% ethanol. Thereto was dropwise added 70 ml of concentrated hydrochloric acid with ice-cooling. The mixture was refluxed for 2 hours with heating. Then, the reaction mixture was poured into 1,000 ml of water. Thereto was added an aqueous sodium hydroxide solution until the water layer became alkaline. The organic layer was extracted with 500 ml of ether. The ether layer was washed with an aqueous sodium chloride solution and dried over MgSO4. The resulting solution was subjected to vacuum distillation to remove the ether. The residue was subjected to recrystallization from ligroin to obtain 6 g of 2,3,5,6-tetrafluoro-4-methoxyaniline (yield: 28%).
Quantity
25 g
Type
reactant
Reaction Step One
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30.3 g
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70 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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230 mL
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solvent
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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